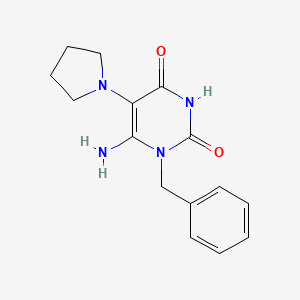

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (ABPTD) is an organic compound that has recently been studied for its potential applications in scientific research. ABPTD has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Oxidative Properties

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione derivatives have been synthesized and studied for their oxidative properties. These compounds demonstrate the ability to oxidize amines and alcohols in an autorecycling process, particularly under photoirradiation conditions, suggesting a potential role in oxidation reactions via electron transfer processes (Mitsumoto & Nitta, 2004).

Antithrombotic Applications

These compounds have also been synthesized for potential antithrombotic applications, showing promising cerebral and peripheral effects. This research highlights the scope of these compounds in the development of new antithrombotic drugs (Furrer, Wágner, & Fehlhaber, 1994).

Intermediate for C-azanucleosides

The compounds serve as intermediates in the synthesis of C-azanucleosides. The synthesis process involves the reaction of phosphorus trichloride, 2-pyrrolidones, and 6-aminopyrimidines, leading to these intermediates, which are valuable in synthesizing C-azanucleosides (Martirosyan et al., 2010).

Antihypertensive Activity

Research into dihydropyrimidines has linked them with a range of biological activities, including antihypertensive effects. This research contributes to understanding the structure-activity relationship of these compounds and their potential therapeutic applications (Rana, Kaur, & Kumar, 2004).

Antimicrobial Activity

Derivatives of these compounds have shown significant antimicrobial activities. This includes the development of new Schiff bases of pyrido[1,2-A] pyrimidine derivatives, which have been tested for antibacterial and antifungal activities, showing promise as potential antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014).

Tumor Targeting

These compounds have been investigated for their potential in tumor-targeting. Specifically, non-benzoyl 6-substituted pyrrolo[2,3-d]pyrimidines have been synthesized, showing selective cellular uptake via folate receptor and inhibition of purine nucleotide biosynthesis, indicating their use in targeted antitumor therapy (Wang et al., 2013).

properties

IUPAC Name |

6-amino-1-benzyl-5-pyrrolidin-1-ylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c16-13-12(18-8-4-5-9-18)14(20)17-15(21)19(13)10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,16H2,(H,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLXNWLAESVIST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(N(C(=O)NC2=O)CC3=CC=CC=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Amino-1-benzyl-5-(pyrrolidin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(4-Fluorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2753363.png)

![2-(1H-indol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2753368.png)

![2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-propylacetamide](/img/structure/B2753369.png)

![2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rinyl)acetamide](/img/structure/B2753372.png)

![N-(2-methoxy-5-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2753373.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B2753374.png)

![4-[2-(4-chlorophenyl)acetyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2753377.png)

![8,8-Dioxo-8$l^{6}-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-11-carboxylic acid](/img/structure/B2753382.png)